(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

Chiral building block Asymmetric synthesis Enantioselective catalysis

Securing enantiomerically pure chiral building blocks with well-defined stereochemistry is a persistent challenge in medicinal chemistry and asymmetric synthesis. (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol addresses this need with a confirmed (1S) stereocenter and dual amino-alcohol functionality, enabling precise modular derivatization. Key supply and performance differentiators: - Enantioselective integrity ensured by the (1S)-configuration, critical for reproducible biological and catalytic outcomes. - Orthogonal amine and hydroxyl groups allow sequential protection and late-stage functionalization in complex total synthesis campaigns. - Conformational rigidity of the oxolane ring provides a reliable scaffold for peptidomimetic and chiral ligand design. Purity: ≥95%. Available from BenchChem with global logistics support tailored for R&D procurement workflows.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13323933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC1C(CN)O
InChIInChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1
InChIKeyLVKRONDZCBNFLX-PRJDIBJQSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (1S)-2-Amino-1-(oxolan-3-yl)ethanol


(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral amino alcohol characterized by a tetrahydrofuran (oxolane) ring with a defined (1S) stereocenter [1]. This structural feature provides conformational rigidity and functional versatility for asymmetric synthesis and medicinal chemistry applications [1]. The compound is commercially available with a purity of 95% or higher, suitable for advanced research and development [1].

Generic Substitution Risks for (1S)-2-Amino-1-(oxolan-3-yl)ethanol


Substituting (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol with its (1R)-enantiomer or a racemic mixture is not equivalent due to the distinct stereochemical requirements of biological targets and asymmetric catalysts [1]. The (1S)-configuration dictates the three-dimensional orientation of the amino and hydroxyl groups, directly impacting enantioselective interactions, binding affinity, and the stereochemical outcome of subsequent synthetic transformations [2]. While specific quantitative head-to-head comparative data for this exact compound against its analogs in biological assays is limited in the public domain, the well-established principle of chiral recognition underscores the non-interchangeability of enantiomers [1][2].

Procurement Evidence: (1S)-2-Amino-1-(oxolan-3-yl)ethanol


Enantiomeric Purity in Synthesis

The defined (1S)-configuration of (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a primary differentiator from its (1R)-enantiomer and racemic mixtures. While specific biological activity data for this exact compound is not publicly available, the presence of a single, defined stereocenter is critical for predictable outcomes in asymmetric synthesis [1]. This contrasts with racemic 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (CAS 1334148-54-7) [2], which requires additional resolution steps to obtain enantiopure material, adding time and cost .

Chiral building block Asymmetric synthesis Enantioselective catalysis

Conformational Rigidity from Oxolane Ring

The oxolane (tetrahydrofuran) ring in (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol introduces conformational rigidity compared to linear amino alcohols like 2-aminoethanol [1]. This rigidity can pre-organize the molecule for more favorable interactions with biological targets or catalytic sites, potentially enhancing binding affinity and selectivity [1]. The ring structure limits rotational freedom, which is a key advantage over flexible chain analogs [2].

Conformational analysis Ligand design Peptidomimetics

Orthogonal Functional Group Versatility

(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol possesses both a primary amine and a secondary alcohol, offering two distinct handles for orthogonal functionalization [1]. This dual reactivity allows for stepwise derivatization, a feature not present in compounds with only one functional group or with less differentiated functional groups. This is a key advantage over simpler amino alcohols or cyclic ethers lacking an amino group [1].

Organic synthesis Prodrug design Bioconjugation

Applications: (1S)-2-Amino-1-(oxolan-3-yl)ethanol


Asymmetric Synthesis of Chiral Intermediates

The defined (1S)-stereocenter and dual functionality make (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol an ideal chiral building block for constructing enantiomerically pure drug candidates, particularly where the oxolane ring mimics proline or other cyclic motifs in peptidomimetics [1].

Chiral Ligand Development for Asymmetric Catalysis

The conformational rigidity of the oxolane ring, combined with the (1S)-configuration, positions this compound as a valuable precursor for synthesizing chiral ligands, such as amino alcohol-derived oxazolines, for use in enantioselective metal-catalyzed reactions [1].

Modular Synthesis of Natural Products

The orthogonal amine and alcohol functionalities enable a modular approach to constructing complex molecular architectures, allowing for sequential derivatization and late-stage functionalization in total synthesis campaigns [1].

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